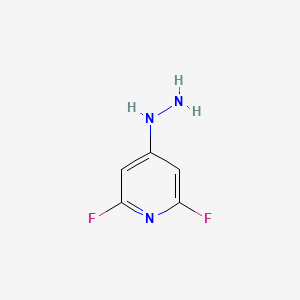

2,6-Difluoro-4-hydrazinylpyridine

描述

Overview of Fluorinated Pyridine (B92270) Derivatives in Synthetic Chemistry and Allied Fields

Fluorinated pyridine derivatives are a class of organic compounds that have become indispensable in various areas of chemical research and development. Pyridine, a six-membered ring containing five carbon atoms and one nitrogen atom, is a common scaffold in many biologically active molecules. The introduction of fluorine atoms to this ring system can dramatically alter the properties of the resulting compound, leading to enhanced performance in a range of applications.

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to being broken down by enzymes in the body. This can increase the half-life of a drug, meaning it remains effective for a longer period. tandfonline.comrsc.org

Increased Lipophilicity: In some cases, the addition of fluorine can increase a molecule's affinity for lipids, which can improve its ability to pass through cell membranes and reach its target. researchgate.netrsc.org

Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can affect how a molecule interacts with its biological target. tandfonline.com

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as proteins, leading to stronger and more specific binding. rsc.orgmdpi.com

These properties have led to the incorporation of fluorinated heterocycles in a significant number of approved drugs. tandfonline.com

The hydrazine (B178648) group (-NHNH2) is a versatile functional group in organic synthesis, acting as a potent nucleophile and a precursor to other important functionalities. wikipedia.org Its utility is demonstrated in a variety of well-established reactions:

Wolff-Kishner Reduction: This reaction converts a carbonyl group (C=O) into a methylene (B1212753) group (CH2) using a hydrazone intermediate. wikipedia.orglibretexts.org

Formation of Heterocycles: Hydrazine and its derivatives are key building blocks for the synthesis of various nitrogen-containing heterocyclic rings, such as pyrazoles and triazoles. wikipedia.org

Cleavage of Phthalimides: In the Gabriel synthesis of primary amines, hydrazine is used to release the desired amine from a phthalimide (B116566) intermediate. wikipedia.org

The reactivity of the hydrazine group makes it a valuable tool for constructing complex molecular architectures.

Contextualizing 2,6-Difluoro-4-hydrazinylpyridine as a Key Intermediate

This compound serves as a crucial building block in multi-step synthetic sequences. Its structure combines the advantageous properties of a difluorinated pyridine ring with the reactive potential of a hydrazine moiety. This makes it a valuable starting material for the synthesis of more elaborate molecules, particularly those targeted for pharmaceutical applications. The fluorine atoms can enhance the drug-like properties of the final product, while the hydrazine group provides a reactive handle for further chemical modifications. The compound is classified as a heterocyclic building block, specifically a fluorinated pyridine and a hydrazine. bldpharm.combldpharm.com

Current Research Landscape and Future Directions for this compound

Current research involving this compound and similar structures is focused on the development of new and efficient synthetic methodologies. For instance, recent studies have explored novel ways to introduce fluorinated components into pyridine rings, highlighting the ongoing importance of this class of compounds in drug discovery. uni-muenster.de The development of scalable synthetic routes for hydrazinyl pyridine intermediates is also a key area of focus, driven by the need to produce these building blocks in larger quantities for preclinical and clinical studies. acs.org

Future research will likely continue to explore the utility of this compound in the synthesis of novel bioactive compounds. The unique combination of a difluorinated pyridine core and a reactive hydrazine group provides a platform for the creation of diverse molecular libraries for high-throughput screening. Furthermore, the development of more efficient and sustainable methods for the synthesis of this and other fluorinated building blocks will remain a priority for the chemical research community.

属性

IUPAC Name |

(2,6-difluoropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-4-1-3(10-8)2-5(7)9-4/h1-2H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUYJJIXZAXMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479263 | |

| Record name | 2,6-Difluoro-4-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837364-94-0 | |

| Record name | 2,6-Difluoro-4-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Difluoro 4 Hydrazinylpyridine

Preparation of 2,6-Difluoro-4-hydrazinylpyridine

The principal method for synthesizing this compound involves the functionalization of a pre-existing, highly halogenated pyridine (B92270) ring through nucleophilic aromatic substitution (SNAr).

Alternative Synthetic Routes and Mechanistic Considerations

While nucleophilic aromatic substitution on 2,4,6-Trifluoropyridine is the most direct route, other conceptual pathways exist for forming substituted pyridines. These can include building the pyridine ring from acyclic precursors through complex cyclization reactions. nih.gov However, for the specific synthesis of this compound, these methods are less common due to the ready availability of the trifluorinated starting material and the high efficiency of the SNAr reaction.

The mechanism of the primary synthetic route warrants emphasis. The nucleophilic aromatic substitution (SNAr) proceeds via a well-established two-step sequence:

Nucleophilic Addition: The lone pair of electrons on a nitrogen atom of the hydrazine (B178648) molecule attacks the electron-deficient C-4 carbon of the 2,4,6-Trifluoropyridine ring. This breaks the aromaticity of the ring and forms a tetrahedral, negatively charged intermediate called a Meisenheimer complex. This step is typically the rate-determining step of the reaction. youtube.com

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the fluoride (B91410) ion from the C-4 position. The high electronegativity of fluorine makes the fluoride ion a stable leaving group, driving this step to completion.

This addition-elimination mechanism is distinct from other substitution mechanisms and is characteristic of highly electron-deficient aromatic systems. youtube.com

Derivatization Reactions of the Hydrazinyl Group

The nucleophilic character of the hydrazinyl group in this compound is central to its chemical reactivity. This functionality serves as a handle for introducing a wide array of substituents and for constructing new heterocyclic rings. The following sections detail the key derivatization strategies.

Formation of Hydrazone Derivatives

The reaction of the hydrazinyl group with carbonyl compounds, such as aldehydes and ketones, readily forms hydrazone derivatives. This condensation reaction is a fundamental transformation in organic chemistry, proceeding by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. nih.govdoi.org

The general scheme for this reaction involves refluxing this compound with an appropriate aldehyde or ketone in a solvent like ethanol. doi.org This reaction is widely applicable and allows for the introduction of diverse aryl and alkyl substituents onto the pyridine core, depending on the carbonyl compound used. These hydrazone derivatives are often stable, crystalline solids and serve as important intermediates for further synthetic manipulations or as final target molecules in their own right. nih.gov The formation of hydrazones from hydrazides and various aldehydes is a well-established method for creating new chemical entities. nih.gov

Table 1: Examples of Hydrazone Formation

| Reactant A (Hydrazine) | Reactant B (Carbonyl Compound) | Resulting Hydrazone Derivative |

|---|---|---|

| This compound | Benzaldehyde | (E)-N'-(phenylmethylene)-2,6-difluoropyridin-4-yl)hydrazine |

| This compound | Acetone | N'-(propan-2-ylidene)-2,6-difluoropyridin-4-yl)hydrazine |

| This compound | 4-Fluorobenzaldehyde | (E)-N'-(4-fluorobenzylidene)-2,6-difluoropyridin-4-yl)hydrazine |

| This compound | 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2,6-difluoropyridin-4-yl)hydrazine |

Conversion to Azido-Pyridines

The hydrazinyl group can be chemically transformed into an azido (B1232118) group (-N₃), a versatile functional group known for its utility in click chemistry, nitrene generation, and the synthesis of nitrogen-containing heterocycles. This conversion is typically achieved through a two-step process involving nitrosation followed by decomposition.

The first step in converting the hydrazinylpyridine to an azidopyridine is the nitrosation of the hydrazinyl group. This reaction is commonly performed by treating the starting material with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of an acid like hydrochloric acid. This process is analogous to the preparation of other azidopyridines, such as 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) from its corresponding hydrazine precursor. rsc.org The reaction generates a transient pyridyl azide (B81097) intermediate. The successful synthesis of related compounds like 2-azido-3,5,6-trifluoro-4-methoxypyridine via nitrosation of the corresponding hydrazino-pyridine further validates this synthetic route. rsc.org

The resulting 4-azido-2,6-difluoropyridine is a high-energy molecule that can undergo thermal decomposition. When heated, it readily eliminates a molecule of dinitrogen (N₂), a thermodynamically stable byproduct. nih.gov This process generates a highly reactive intermediate known as a nitrene—a neutral, electron-deficient nitrogen species with a lone pair of electrons and an unfilled p-orbital. researchgate.net

The thermal decomposition of analogous fluorinated azidopyridines has been shown to occur at elevated temperatures, typically above 130°C. rsc.org The generated pyridylnitrene is a powerful reactant that can engage in various transformations, including insertion into C-H bonds and cycloaddition reactions. rsc.orgnih.gov For instance, the thermolysis of 4-azido-2,3,5,6-tetrafluoropyridine in cyclohexane (B81311) leads to the C-H insertion product, 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine. rsc.org While in some cases, pyrolysis can lead to intractable materials, the nitrene intermediate can be trapped by various reagents. rsc.org This generation of nitrenes from azides is a cornerstone of modern synthetic chemistry for creating complex nitrogen-containing molecules. nih.gov

Table 2: Reaction Sequence for Azide Formation and Decomposition

| Step | Reaction | Typical Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Nitrosation | NaNO₂, aq. HCl, 0-5 °C | 4-Azido-2,6-difluoropyridine |

| 2 | Thermal Decomposition | Inert solvent, >130 °C | 2,6-Difluoro-4-pyridylnitrene + N₂ |

Cyclization Reactions Leading to Fused Heterocycles

The hydrazinyl group is an excellent precursor for constructing fused heterocyclic systems through cyclization reactions. The presence of two nitrogen atoms allows for the formation of five- or six-membered rings when reacted with appropriate bifunctional electrophiles.

One of the most important cyclization reactions involving hydrazines is the Knorr pyrazole (B372694) synthesis and related methodologies. beilstein-journals.org This involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For this compound, this reaction leads to the formation of a fused pyrazolo[3,4-b]pyridine ring system.

The reaction proceeds by reacting the hydrazinylpyridine with a 1,3-diketone, such as acetylacetone (B45752) (2,4-pentanedione), typically in a suitable solvent under reflux. mdpi.comnih.gov The initial step is the formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. This method is highly efficient for creating substituted pyrazolylpyridines. researchgate.net The specific substituents on the resulting pyrazole ring are determined by the choice of the 1,3-dicarbonyl compound. nih.gov This synthetic strategy has been used to prepare a wide variety of pyrazole derivatives with diverse biological and photophysical properties. mdpi.comnih.gov

Table 3: Examples of Pyrazole Synthesis

| Reactant A (Hydrazine) | Reactant B (1,3-Dicarbonyl) | Fused Heterocycle Product |

|---|---|---|

| This compound | Acetylacetone (2,4-Pentanedione) | 4,6-Difluoro-1-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (Isomeric mixture possible) |

| This compound | Dibenzoylmethane | 4,6-Difluoro-1-(3,5-diphenyl-1H-pyrazol-1-yl)pyridine (Isomeric mixture possible) |

| This compound | Ethyl Acetoacetate | 1-(4,6-Difluoropyridin-1-yl)-5-methyl-1H-pyrazol-3(2H)-one (Isomeric mixture possible) |

Compound Index

Synthesis of Triazaborolopyridinium Compounds

A notable application of hydrazinylpyridines, including by extension this compound, is in the synthesis of fluorescent triazaborolopyridinium compounds. The synthesis is a stepwise process that begins with the reaction of a hydrazinylpyridine with an aldehyde or a ketone to form a hydrazone. This intermediate is then subjected to a cyclization reaction with boron trifluoride etherate (BF₃·Et₂O) in the presence of an amine base, such as 1,8-diazabicycloundec-7-ene (DBU), to yield the triazaborolopyridinium core structure. nih.gov This method provides a pathway to a class of dyes with tunable photophysical properties.

The general synthetic scheme can be represented as follows:

A specific example involves the reaction of a hydrazone with BF₃·Et₂O and DBU in dry toluene, heated to approximately 90°C for several hours, to produce the desired triazaborolopyridinium compound in good yield. nih.gov

Reactions with Carbonyl Compounds for Ligand Synthesis

The hydrazinyl moiety of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff base ligands. These reactions are typically carried out by refluxing the reactants in an appropriate solvent, sometimes with acid or base catalysis. The resulting hydrazone Schiff bases are valuable ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. xiahepublishing.comresearchgate.netlongdom.orgmdpi.com

The synthesis of these ligands is straightforward and allows for the introduction of a wide range of substituents, enabling the fine-tuning of the electronic and steric properties of the resulting metal complexes. For instance, the reaction of a hydrazide with a substituted salicylaldehyde (B1680747) can produce ligands that coordinate to metal centers through nitrogen and oxygen atoms. researchgate.net

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde/Ketone | Hydrazone (Schiff Base) Ligand |

Interactive Table: Synthesis of Schiff Base Ligands

While specific examples utilizing this compound are not extensively documented in the reviewed literature, the reactivity of the hydrazinyl group is a well-established principle in the synthesis of Schiff base ligands from analogous hydrazinopyridine precursors. longdom.orgmdpi.com

Reactions Involving Fluorine Atoms on the Pyridine Ring

The fluorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) and can participate in cross-coupling reactions, providing avenues for further functionalization of the molecule.

Selective Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings, such as dihalopyridines. The fluorine atoms in this compound are activated towards SNAr by the electron-withdrawing effect of the pyridine nitrogen atom.

The presence of two fluorine atoms allows for stepwise substitution, leading to the synthesis of asymmetrically substituted pyridines. By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, it is possible to replace one fluorine atom while leaving the other intact for subsequent transformations. This strategy is crucial for building molecular complexity and accessing a diverse range of derivatives from a common intermediate.

For instance, in related dihalopyridine systems, sequential cross-coupling and SNAr reactions are employed to introduce different substituents at the 2- and 4-positions, demonstrating the feasibility of creating unsymmetrical products. While direct examples with this compound are not prevalent in the literature, the principles of stepwise substitution are well-established for similar scaffolds.

The regioselectivity of SNAr reactions on dihalopyridines can be influenced by various factors, including the nature of the nucleophile, the solvent, and the base employed. In the case of 2,6-disubstituted pyridines, the two substitution sites are equivalent unless there is a directing group at another position. However, in unsymmetrically substituted difluoropyridines, the electronic and steric environment of each fluorine atom will dictate the site of nucleophilic attack.

Studies on related dichloropyridines have shown that the choice of base can be critical in controlling regioselectivity. For example, the use of Grignard bases has been shown to favor substitution at a specific position in the SNAr coupling of an aminopyridine with a chloropyrimidine. researchgate.net The regioselectivity in such reactions can be predicted by computational methods, such as the analysis of the lowest unoccupied molecular orbital (LUMO) distribution, which indicates the most electrophilic sites. The use of different solvents can also dramatically switch the regioselectivity of SNAr reactions. researchgate.net For instance, in the reaction of a 3-substituted 2,6-dichloropyridine (B45657) with a nucleophile, a non-polar solvent favored substitution at one position, while a polar aprotic solvent favored the other. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of substituted pyridines. organic-chemistry.org

The fluorine atoms of this compound can potentially be replaced by various organic groups through cross-coupling reactions. Although the C-F bond is generally strong, its activation can be achieved with appropriate catalytic systems.

In the context of dihalopyridines, the regioselectivity of cross-coupling reactions is a significant consideration. For example, in the Suzuki coupling of 2,6-dihalopurines, a related heterocyclic system, regioselective substitution has been achieved. researchgate.net Similarly, Sonogashira couplings of dihalopyridines have been developed to selectively introduce alkynyl groups. consensus.appnih.gov The choice of catalyst, ligands, and reaction conditions plays a crucial role in determining which halogen is substituted. While specific studies on the cross-coupling of this compound are limited, the extensive research on other dihalopyridines suggests that this would be a fruitful area for synthetic exploration. nih.govnih.govresearchgate.net

| Cross-Coupling Reaction | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted pyridine |

Interactive Table: Potential Cross-Coupling Reactions

Suzuki and Sonogashira Couplings with Halogenated Pyridine Intermediates

The formation of carbon-carbon bonds at the C4 position of the 2,6-difluoropyridine (B73466) ring is effectively achieved using palladium-catalyzed cross-coupling reactions. These reactions typically employ a 2,6-difluoro-4-halopyridine (where the halogen is chlorine, bromine, or iodine) as the electrophilic partner. The differential reactivity of the halogen atoms on the pyridine ring allows for site-selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for creating aryl-aryl or aryl-heteroaryl bonds. In the context of polyhalogenated pyridines, achieving regioselectivity is crucial. For substrates like 2,4-dichloropyridine, cross-coupling typically occurs preferentially at the C2 position. nih.gov However, strategic selection of ligands can override this inherent reactivity. Research has shown that using a palladium catalyst with a very sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), effectively promotes cross-coupling at the C4 position with high selectivity. nih.govnih.gov This approach allows for the installation of various aryl and heteroaryl groups at C4 while leaving the C2-halogen intact for potential subsequent transformations, such as nucleophilic aromatic substitution. nih.gov

The reaction tolerates a wide range of functional groups on the boronic acid partner, including aldehydes and nitriles. nih.gov An alternative process using boronic esters has also been developed for the C4 selective coupling of 2,4-dichloropyridines. nih.gov

| Aryl/Heteroaryl Boronic Acid | Catalyst System | Base/Solvent | Conditions | Product (Yield) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF / THF | Room Temp. | 2-Chloro-4-phenylpyridine (Good Yield) | nih.gov |

| 4-Methoxyphenylboronic acid | Pd/IPr | K₂CO₃ / THF | Room Temp. | 2-Chloro-4-(4-methoxyphenyl)pyridine (76%) | nih.gov |

| 4-Formylphenylboronic acid | Pd/IPr | K₂CO₃ / THF | 60 °C | 4-(2-Chloropyridin-4-yl)benzaldehyde (70%) | nih.gov |

| 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol (B44631) ester | Pd/IPr | K₂CO₃ / THF | Room Temp. | tert-Butyl 4-(2-chloropyridin-4-yl)-1H-pyrazole-1-carboxylate (65%) | nih.gov |

| Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/EtOH/H₂O | 85 °C (Microwave) | 2-Chloro-4-(naphthalen-2-yl)pyrimidine* (87%) | mdpi.com |

*Data for analogous 2,4-dichloropyrimidine (B19661) system.

Sonogashira Coupling

The Sonogashira reaction is a fundamental tool for forming C(sp²)–C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org This methodology can be applied to 2,6-difluoro-4-halopyridine intermediates to introduce alkynyl substituents at the C4 position. The reactivity of the halide follows the general trend I > Br > Cl. For less reactive aryl chlorides, more robust catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, may be required, sometimes allowing for copper-free conditions. libretexts.org

The reaction provides a direct route to 4-alkynyl-2,6-difluoropyridines, which are versatile intermediates for further chemical transformations.

| Halogenated Pyridine | Terminal Alkyne | Typical Catalyst System | Base/Solvent | Expected Product | Reference |

|---|---|---|---|---|---|

| 2,6-Difluoro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | 2,6-Difluoro-4-(phenylethynyl)pyridine | wikipedia.orglibretexts.org |

| 2,6-Difluoro-4-bromopyridine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | 2,6-Difluoro-4-((trimethylsilyl)ethynyl)pyridine | wikipedia.orglibretexts.org |

| 2,6-Difluoro-4-chloropyridine | 1-Heptyne | Pd₂(dba)₃, XPhos | Cs₂CO₃ / Dioxane | 2,6-Difluoro-4-(hept-1-yn-1-yl)pyridine | libretexts.org |

Formation of Aryl and Heteroaryl Derivatives

The palladium-catalyzed cross-coupling reactions described above are pivotal for the synthesis of a wide array of aryl and heteroaryl derivatives of 2,6-difluoropyridine. By selecting the appropriate boronic acid (for Suzuki coupling) or terminal alkyne (for Sonogashira coupling), a diverse range of substituents can be incorporated at the C4 position.

The Suzuki-Miyaura reaction has been successfully used to introduce various substituted phenyl rings, as well as heteroaromatic systems like pyrazole, onto the pyridine core. nih.gov Similarly, direct heteroarylation methods, which involve the palladium-catalyzed coupling of C-H bonds, can be used to link heteroarenes such as benzoxazole, thiophene, or thiazole (B1198619) derivatives to chloropyridines. researchgate.net These reactions expand the chemical space accessible from simple halogenated pyridine precursors.

The resulting 4-aryl- or 4-heteroaryl-2,6-difluoropyridine derivatives are key intermediates. The final step to obtain the target compound, this compound, typically involves the nucleophilic substitution of one of the fluorine atoms with hydrazine hydrate (B1144303). prepchem.com The fluorine at the C4 position is generally the most susceptible to nucleophilic attack in 2,4,6-trifluoropyridine. However, if the C4 position is already substituted via a cross-coupling reaction on a 2,6-difluoro-4-chloropyridine intermediate, the subsequent reaction with hydrazine can occur at one of the remaining activated fluorine positions, or at the C2-chloro position if that was preserved. nih.gov This modular approach underscores the utility of these coupling reactions in building complex, highly functionalized pyridine derivatives.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate

As a pharmaceutical intermediate, 2,6-Difluoro-4-hydrazinylpyridine serves as a foundational scaffold in multi-step synthetic processes. The presence of the difluorinated pyridine (B92270) core is particularly advantageous, as fluorine atoms can enhance properties such as metabolic stability, binding affinity, and bioavailability of the final drug candidate.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the structural core of a vast majority of pharmaceuticals. mdpi.com The hydrazine (B178648) moiety (-NHNH₂) of this compound is a potent nucleophile and a key functional group for constructing a variety of new heterocyclic systems. researchgate.net This reactive group readily participates in condensation and cyclization reactions with various electrophiles to form stable ring structures such as pyrazoles, triazoles, and pyridazines. researchgate.netrdd.edu.iq The ability to use this intermediate to build more elaborate molecular architectures is fundamental to modern medicinal chemistry, where the goal is to create novel compounds with specific pharmacological profiles. mdpi.com The synthesis process often involves reacting the hydrazine derivative with diketones, esters, or other suitable precursors to yield the desired heterocyclic core, which can then be further modified. researchgate.netresearchgate.net

The structural framework provided by this compound is instrumental in the exploration of new drug candidates for a wide range of diseases. By serving as a starting point for the synthesis of diverse libraries of heterocyclic compounds, it enables chemists to investigate how different molecular variations affect biological activity. mdpi.com This exploration is crucial for identifying lead compounds that can be optimized for potency, selectivity, and pharmacokinetic properties. For example, derivatives have been synthesized and evaluated for a spectrum of potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities, underscoring the broad utility of this intermediate in drug discovery programs. mdpi.com

Targeting Specific Biological Pathways

A key strategy in modern drug development is the design of molecules that can selectively interact with specific biological targets, such as enzymes or receptors, that are implicated in disease processes. This compound has proven to be a valuable precursor for compounds that modulate critical signaling pathways.

Research into heterocyclic compounds derived from hydrazine precursors has revealed significant potential for anti-inflammatory and antiulcer activities. nih.govnih.gov For instance, certain thiazole-based hydrazide derivatives have been shown to inhibit protein denaturation, a hallmark of inflammation, in in-vitro assays. nih.gov Similarly, other pyridine-containing structures have demonstrated gastroprotective effects against ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While direct studies on this compound derivatives for these specific properties are not extensively documented in the provided results, its role as a precursor for complex heterocycles suggests its utility in developing new agents for inflammatory conditions and gastric disorders. The difluoro-substituted pyridine ring is a feature in many modern therapeutic agents, valued for its ability to fine-tune the electronic and metabolic properties of the molecule.

The Janus kinase (JAK) family of enzymes is a critical component of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation. nih.gov Dysregulation of this pathway is implicated in a variety of autoimmune disorders and inflammatory diseases, making JAKs a major therapeutic target. nih.govh1.co Small molecule JAK inhibitors have emerged as an important class of drugs for conditions like rheumatoid arthritis. nih.gov The development of these inhibitors often relies on heterocyclic scaffolds that can fit into the ATP-binding site of the kinase. This compound serves as a key intermediate in the synthesis of precursors for certain JAK inhibitors, where the difluoropyridine core acts as a crucial structural element for achieving high potency and selectivity. nih.gov

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers signaling cascades involved in cell proliferation, motility, and invasion. nih.govnih.gov Aberrant c-Met signaling is a known driver in the development and progression of various human cancers. nih.gov Consequently, inhibitors of the c-Met kinase are actively being pursued as targeted cancer therapies. The synthesis of potent and selective c-Met inhibitors often incorporates a substituted pyridine ring as a central scaffold. This compound is a valuable intermediate in the construction of such inhibitors, providing a robust platform for building molecules designed to precisely target the c-Met kinase and disrupt its oncogenic activity. nih.gov

Data Tables

Table 1: Biological Targets and Associated Drug Classes

| Biological Target | Associated Disease Area | Drug Class/Application | Role of this compound |

|---|---|---|---|

| Janus Kinase (JAK) | Inflammatory & Autoimmune Diseases | JAK Inhibitors | Serves as an intermediate for synthesizing the core structure of the inhibitor. nih.gov |

| c-Met Protein Kinase | Oncology (Cancer) | c-Met Inhibitors | Used as a building block for the inhibitor's molecular scaffold. nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Hydrazine |

| Pyrazole (B372694) |

| Triazole |

| Pyridazine |

| Thiazole (B1198619) |

| Tofacitinib |

Antimicrobial and Antiviral Research

The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of therapeutic properties, including antimicrobial and antiviral activities. nih.govmdpi.com The incorporation of a hydrazinyl or hydrazone moiety onto the pyridine ring can further enhance these biological effects. nih.govnih.govmdpi.com The azomethine group (–NH–N=CH–) characteristic of hydrazones is a key feature responsible for their diverse pharmacological applications. nih.govmdpi.com This has spurred significant research into pyridine-based hydrazides and hydrazones as potential new treatments for infectious diseases, especially in the face of rising antimicrobial resistance. nih.govmdpi.com

Design of Pyridine-Based Antimicrobial Agents

The design of novel antimicrobial agents frequently involves the use of a pyridine core, which can be chemically modified to optimize therapeutic properties. mdpi.com A common strategy is the synthesis of pyridine carbohydrazides, which serve as versatile intermediates for creating a larger library of derivatives, such as hydrazones. nih.govmdpi.com The general synthesis route involves the reaction of a pyridine carboxylic acid with an alcohol to form an ester, followed by hydrazinolysis with hydrazine hydrate (B1144303) to yield the pyridine carbohydrazide (B1668358). mdpi.comnih.gov This carbohydrazide can then be condensed with various aldehydes or ketones to produce a series of hydrazone derivatives. nih.govmdpi.com

Researchers have explored various structural modifications to the pyridine ring and the hydrazone moiety to enhance antimicrobial potency. For instance, introducing lipophilic chains to pyridine carbohydrazides has been shown to yield compounds with significant antimicrobial effects against multi-drug resistant (MDR) strains. mdpi.com Another approach involves creating Schiff bases derived from pyridine-2,6-bis-carboxamide hydrazides, which have demonstrated considerable bactericidal and fungicidal activities. nih.govmdpi.com The synthesis of these compounds starts from 2,6-pyridinedicarbonyl dichloride, which is reacted with amino acid esters and then hydrazine hydrate to form bis-hydrazides, followed by condensation with aldehydes. nih.gov

The rationale behind these designs often considers the physicochemical properties conferred by different substituents. For example, the inclusion of specific functional groups like nitro or methoxy (B1213986) moieties, or even additional heterocyclic rings like thiazole, has been shown to be beneficial for antimicrobial activity. nih.govmdpi.com The goal is to create molecules with specific geometries and electronic properties that can effectively interact with microbial targets. mdpi.com

Correlation between Chemical Structure and Antimicrobial Activity

The relationship between the chemical structure of pyridine-hydrazone derivatives and their antimicrobial efficacy is a critical area of study for developing potent new drugs. researchgate.net Research has consistently shown that the nature and position of substituents on both the pyridine and the aromatic rings of the hydrazone moiety significantly influence biological activity. nih.govnih.gov

Influence of Substituents:

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents play a crucial role. In some series of nicotinic acid benzylidene hydrazides, compounds bearing electron-withdrawing groups like nitro (NO₂) and chloro (Cl) groups, as well as dimethoxy (OCH₃) substituents, were found to be the most active against a range of bacteria and fungi. nih.govmdpi.com Conversely, other studies on different hydrazone series have suggested that electron-donating groups can lead to better activity against certain bacterial strains. nih.gov For example, against E. coli, derivatives with electron-donating groups showed remarkable potency, sometimes exceeding that of the standard drug ciprofloxacin. nih.gov

Halogens: The presence of halogen atoms such as chlorine (Cl), bromine (Br), and fluorine (F) on the phenyl ring of the hydrazone is often associated with enhanced antimicrobial activity. nih.govmdpi.com For instance, isonicotinic acid hydrazide derivatives with Br and Cl groups have exhibited activity superior to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov

Other Functional Groups: The incorporation of hydroxyl (OH), amino (NH₂), and cyano (CN) groups can also contribute to the antibacterial action of these compounds. mdpi.com The hydrazide-hydrazone scaffold itself (–CO–NH–N=CH–) is considered a crucial pharmacophore. nih.govmdpi.com

Structural Isomerism and Conformation: The spatial arrangement of atoms can also impact biological activity. In one study of hydrazone derivatives of 4-phenylpicolinoimidate, the compound that was isolated as the Z isomer exhibited significant activity against Gram-positive bacteria, while other isomers were less effective. nih.gov This highlights that the specific three-dimensional shape of the molecule is important for its interaction with the biological target.

Mechanism of Action: The antimicrobial effect of these pyridine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The hydrazone moiety can chelate metal ions, which may be a mechanism of their antimicrobial action. nih.gov Other proposed mechanisms include the inhibition of DNA gyrase, an enzyme vital for bacterial DNA synthesis, which ultimately leads to cell death. mdpi.com

The table below summarizes the minimum inhibitory concentration (MIC) values for selected pyridine-hydrazide and hydrazone derivatives against various microbial strains, illustrating the structure-activity relationships discussed.

| Compound/Derivative Class | Substituent(s) | Test Organism(s) | MIC (µg/mL) | Reference |

| Pyridine-4-carbohydrazide Derivative (Compound 4) | Butyl chain | Pseudomonas aeruginosa | 4 - 16 | mdpi.com |

| Pyridine-4-carbohydrazide Derivative (Compound 6) | Octyl chain | Staphylococcus aureus, Enterococcus faecalis, Aeromonas hydrophila | 2 - 16 | mdpi.com |

| Isonicotinic Acid Hydrazide Derivatives | Br, OCH₃, Cl | Various bacteria and fungi | Better than Norfloxacin and Fluconazole | nih.gov |

| Hydrazide-hydrazone of 2-propylquinoline-4-carboxylic acid | Varies | P. aeruginosa, S. aureus, E. coli, P. vulgaris, B. licheniformis, M. varians | 0.39 - 1.56 | mdpi.com |

| Hydrazide-hydrazone Derivatives (Compounds 5 & 6) | Electron-donating groups | Streptococcus pneumoniae | 0.49 | nih.gov |

| Hydrazide-hydrazone Derivatives (Compounds 5 & 6) | Electron-donating groups | Escherichia coli | 0.49 | nih.gov |

| 4-phenylpicolinohydrazide Derivative (Compound 4a) | Nitrofuran system | Mycobacterium tuberculosis | 3.1 | nih.gov |

Applications in Materials Science and Agrochemical Development

Coordination Chemistry and Ligand Design

In the realm of coordination chemistry, the pyridine (B92270) nitrogen and the hydrazinyl group of 2,6-difluoro-4-hydrazinylpyridine offer potential coordination sites for metal ions. This has led to its use in the design of sophisticated ligands for creating metal complexes with tailored properties.

This compound can act as a ligand, binding to metal centers to form coordination complexes. The fluorine substituents on the pyridine ring can influence the electron density of the nitrogen atom, thereby modulating the strength and nature of the metal-ligand bond. Researchers have explored the synthesis of various metal complexes using pyridine-based ligands to achieve specific catalytic or biological functions. The stability of these complexes can be significant, with formation constants for related di(pyrimidin-4-yl)pyridine ligands with metal ions like Zn(II) and Cu(II) reaching values as high as 1 x 10⁶ M⁻¹. nih.gov

Coordination complexes derived from substituted pyridines are subjects of intense investigation for their potential catalytic and biological activities. While direct studies on complexes of this compound are specific, the broader class of pyridine-based metal complexes has shown promise. For instance, complexes involving similar pyridine-pyrazole ligands have been tested for their antitumor properties, with some demonstrating significant activity against cancer cell lines. researchgate.net The electronic and steric properties imparted by the difluoro-substituted pyridine core are crucial in fine-tuning the reactivity and interaction of the resulting metal complexes with biological targets.

A significant application of hydrazinylpyridines is in the synthesis of multidentate ligands, such as tridentate N3 ligands. By reacting 2,6-dihydrazinylpyridine, a related compound, with appropriate reagents, researchers can construct 2,6-bis(pyrazolyl)pyridines. researchgate.net These "bpp" ligands are well-known for their ability to form stable complexes with a variety of metal ions. The process involves the condensation of the hydrazinyl groups with β-diketones or other suitable precursors to form the pyrazole (B372694) rings. This synthetic strategy allows for the creation of a diverse library of ligands with varying substituents on the pyrazole and pyridine rings, enabling the fine-tuning of the electronic and steric environment around the coordinated metal ion. researchgate.net

The structural motifs found in ligands derived from hydrazinylpyridines have been incorporated into more complex biomolecular structures. For example, a 2,6-bis(3,5-dimethylpyrazol-1-yl)purine ribonucleoside has been synthesized and shown to form a stable ternary complex with Pd(II) and uridine. researchgate.net This demonstrates the potential for creating artificial nucleosides that can bind metal ions. Such metal-ion-binding nucleosides are of interest for their potential applications in the development of artificial metalloenzymes and for their ability to recognize specific sequences in DNA or RNA. researchgate.net

Development of Novel Agrochemicals

The search for new and effective agrochemicals is a continuous effort in the agricultural industry. The inclusion of fluorine atoms in organic molecules is a well-established strategy to enhance their biological activity and metabolic stability. semanticscholar.org

Hydrazine (B178648) derivatives have been utilized in the synthesis of compounds with pesticidal properties. google.com While specific examples detailing the direct conversion of this compound into commercial pesticides are not broadly documented in the provided search results, the general class of fluorinated pyridine derivatives is of significant interest in agrochemical research. semanticscholar.org The synthesis of various pyridine derivatives has led to the discovery of compounds with insecticidal activity. nih.gov The unique combination of a difluorinated pyridine core and a reactive hydrazine handle in this compound makes it a promising starting material for the synthesis of novel candidates for pesticides and herbicides.

Information Not Available for "this compound"

Extensive research has been conducted to gather specific information regarding the chemical compound "this compound" for the purpose of generating a detailed scientific article. The investigation focused on its applications in materials science and the structure-activity relationships in agrochemical development, as per the requested outline.

Similarly, in the area of agrochemical development, while there is extensive literature on the importance of the pyridine scaffold and the role of fluorine substitution in enhancing the efficacy of herbicides and insecticides, no direct structure-activity relationship (SAR) studies for derivatives of "this compound" were found. General information on related compounds, such as other fluorinated pyridines and hydrazone-containing pesticides, is available but does not provide the specific data required to construct a scientifically accurate and detailed analysis for "this compound" as requested.

The available information is too broad to create a thorough and informative article that strictly adheres to the provided outline for this specific chemical compound. Further research would be required to synthesize and test "this compound" and its derivatives to generate the data necessary for the requested article.

Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the structural features of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each offer unique insights into the connectivity, mass, functional groups, and electronic transitions of the molecule.

NMR spectroscopy is instrumental in defining the carbon-hydrogen framework and the environment of fluorine atoms within the molecule. The symmetry of the 2,6-difluoro substitution pattern simplifies the expected spectra.

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple. Due to the symmetrical substitution, the two protons on the pyridine (B92270) ring (at positions 3 and 5) are chemically equivalent. These protons would appear as a single signal, likely a triplet, due to coupling with the two adjacent fluorine atoms. The protons of the hydrazinyl (-NHNH₂) group would also be present, typically as broad signals that may exchange with deuterium (B1214612) oxide (D₂O). The exact chemical shift would be influenced by the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the pyridine ring. The carbon atoms attached to fluorine (C2 and C6) would exhibit a large chemical shift and show characteristic C-F coupling. The carbon atom bonded to the hydrazinyl group (C4) and the carbons bearing hydrogen atoms (C3 and C5) will also have unique resonances.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as both fluorine atoms are in chemically identical environments. This signal would provide direct evidence of the electronic environment around the fluorine nuclei.

Table 1: Predicted NMR Data for 2,6-Difluoro-4-hydrazinylpyridine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | |||

| H-3, H-5 | ~6.0 - 7.0 | t | Coupling to adjacent ¹⁹F nuclei. |

| -NH | Variable (broad) | s (broad) | Chemical shift is concentration and solvent dependent. |

| -NH₂ | Variable (broad) | s (broad) | Chemical shift is concentration and solvent dependent. |

| ¹³C NMR | |||

| C-2, C-6 | ~160 - 170 | d | Large one-bond C-F coupling. |

| C-4 | ~150 - 160 | t | Three-bond C-F coupling. |

| C-3, C-5 | ~95 - 105 | t | Two-bond C-F coupling. |

| ¹⁹F NMR | ~(-60) - (-80) | s | Relative to CFCl₃. |

Note: Predicted values are based on analysis of similar structures like 2,6-difluoropyridine (B73466) and hydrazinopyridines. Actual experimental values may vary.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact molecular formula. researchgate.net

The molecular formula for this compound is C₅H₅F₂N₃, with a calculated exact mass of approximately 145.0455 Da. The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value. Common fragmentation patterns for hydrazinopyridines may involve the loss of the hydrazine (B178648) group or parts of it (e.g., loss of N₂H₃ or NH₂). raco.cat

Table 2: Predicted HRMS Fragmentation Data for this compound

| Ion | Proposed Fragment | Calculated Exact Mass (Da) |

| [M]⁺ | C₅H₅F₂N₃⁺ | 145.0455 |

| [M - NH₂]⁺ | C₅H₃F₂N₂⁺ | 129.0291 |

| [M - N₂H₃]⁺ | C₅H₂F₂N⁺ | 114.0182 |

| [C₅H₂F₂N - HCN]⁺ | C₄HF₂⁺ | 87.0094 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. nist.gov For this compound, key absorptions would include N-H stretching from the hydrazine group, C-F stretching, and vibrations associated with the pyridine ring. nist.gov

The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH) in the hydrazinyl moiety typically appear as distinct bands in the region of 3200-3400 cm⁻¹. The C-F stretching vibrations are strong and are expected in the 1200-1300 cm⁻¹ range. Aromatic C=N and C=C stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak - Medium |

| Aromatic C=N, C=C Stretch | 1400 - 1600 | Medium - Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| Aromatic C-H Bend | 800 - 900 | Strong |

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions corresponding to π → π* and n → π* transitions. researchgate.net The presence of the fluorine and hydrazinyl substituents will influence the energy of these transitions and thus the absorption maxima (λ_max). The hydrazinyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. mdpi.comresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) | Description |

| π → π | ~240 - 280 | High-energy transition within the aromatic system. |

| n → π | ~290 - 340 | Lower-energy transition involving non-bonding electrons on nitrogen. |

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), serve as powerful complements to experimental techniques. They allow for the prediction of molecular properties, including geometries, electronic structures, and spectroscopic data, from first principles.

DFT calculations can be employed to model the structure and properties of this compound. By using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the ground-state geometry of the molecule can be optimized to its lowest energy conformation. researchgate.net

From the optimized structure, a variety of properties can be calculated:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be determined with high accuracy.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Simulation: DFT can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can then be compared with experimental results to confirm structural assignments. Time-Dependent DFT (TD-DFT) can be used to calculate electronic transition energies, simulating the UV-Vis spectrum. researchgate.net

These computational insights provide a theoretical framework that aids in the interpretation of experimental spectroscopic data, leading to a more complete characterization of the compound.

Thermodynamic and Kinetic Analysis of Reactions

The thermodynamic and kinetic properties of reactions involving pyridinyl derivatives are crucial for understanding their stability, reactivity, and potential applications. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.

Thermodynamic Analysis: Thermodynamic analysis of compounds like this compound typically involves calculating key state functions. High-level quantum-chemical methods are employed to determine caloric data, such as the enthalpy of formation, in the gas phase. These theoretical values provide a baseline for comparison with experimental data. researchgate.net For instance, in studies of pyridine derivatives, the liquid-phase enthalpies of formation are derived and used to conduct a thorough thermodynamic analysis of hydrogenation and dehydrogenation reactions. researchgate.net

The stability of different isomers or tautomers is a key aspect of thermodynamic studies. For example, the tautomerization between 2-hydroxypyridine (B17775) and 2-pyridone has been extensively studied using Density Functional Theory (DFT) and coupled-cluster (CCSD) methods. These calculations can predict the energy difference between tautomers, revealing which form is more stable under specific conditions. researchgate.net The preference for one tautomer over another can be influenced by factors like steric hindrance, electrostatic repulsion, and hyperconjugation. researchgate.net Such analyses are directly applicable to this compound, which can exist in different tautomeric forms involving the hydrazinyl group.

Kinetic Analysis: Kinetic analysis focuses on the energy barriers and reaction rates of chemical processes. For tautomerization reactions, computational methods can map the potential energy surface and identify the transition state (T.S.) connecting the reactant and product. researchgate.net The activation energy, which is the energy difference between the reactant and the transition state, determines the rate of the reaction.

For example, the intramolecular gas-phase tautomerization of 2-hydroxypyridine involves a significant activation energy, indicating a slow process, whereas intermolecular conversions via dimers have a much lower energy barrier. researchgate.net These calculations often employ various DFT functionals (like B3LYP, CAM-B3LYP, M062X) and basis sets (such as 6-311++G** and aug-cc-pvdz) to ensure accuracy. researchgate.net The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the desired reactant and product. researchgate.net Similar computational protocols can be applied to predict the kinetic stability and reactivity of this compound in various chemical transformations, including substitution or condensation reactions involving the hydrazinyl moiety.

The following table summarizes typical thermodynamic and kinetic parameters investigated in computational studies of pyridine derivatives.

| Parameter | Description | Typical Method of Determination | Relevance |

| Enthalpy of Reaction (ΔrH°) | The heat absorbed or released during a chemical reaction at constant pressure. | Quantum Chemical Calculations (e.g., G4 method) | Determines if a reaction is exothermic or endothermic, crucial for process safety and design. |

| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Quantum Chemical Calculations | Indicates the spontaneity of a reaction. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | DFT calculations (e.g., B3LYP, M062X) | Determines the rate of a reaction. |

| Tautomeric Energy Difference | The relative energy between two tautomers. | DFT and CCSD methods | Predicts the predominant tautomeric form at equilibrium. |

Prediction of Molecular Properties (e.g., TPSA, LogP)

The prediction of molecular properties is a cornerstone of modern drug discovery and materials science, enabling the rapid screening of compounds for desired characteristics. nih.govnih.gov For this compound, properties like the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP) are critical indicators of its potential behavior in biological systems.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a key descriptor for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov TPSA is typically calculated using fragment-based methods, which avoids the complexity of 3D conformational analysis. nih.gov For example, a novel influenza A virus inhibitor with a pyridone carboxamide substructure was considered an attractive starting point for optimization due to its favorable TPSA of 72.19 Ų. acs.org The introduction of polar groups, such as the hydrazinyl (-NHNH₂) and fluoro (-F) groups in this compound, would be expected to significantly influence its TPSA value.

Lipophilicity (LogP): LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. This property affects solubility, permeability, and metabolic stability. nih.gov Computational models are widely used to predict LogP (often denoted as cLogP for calculated values). These predictions are based on large datasets of known molecules. researchgate.net The accuracy of a cLogP value depends on how similar the molecule is to the compounds in the training set used by the algorithm. researchgate.net For oral drugs, a mean logP of 2.5 is often observed. nih.gov For a series of cyclopentanepyridinone derivatives, calculated Log P values ranged from 0.768 to 3.784, indicating moderate lipophilicity. acs.org

The table below presents predicted physicochemical properties for structurally related compounds, illustrating the typical values obtained through computational software.

| Compound/Derivative Class | MW | cLogP | TPSA (Ų) | H-bond Donors | H-bond Acceptors | Source |

| Pyridone Carboxamide Hit | 282.22 | 0.71 | 72.19 | - | - | acs.org |

| Cyclopentanepyridinones | - | 0.768 - 3.784 | 62.40 - 97.21 | 1 - 2 | 3 - 4 | acs.org |

These computational predictions are invaluable for prioritizing synthetic targets and designing molecules with optimized pharmacokinetic profiles. Machine learning methods are increasingly used to build predictive models for a wide range of molecular properties, leveraging patterns from large chemical databases. nih.gov

Modeling of Hydride Transfer Mechanisms

Hydride transfer reactions are fundamental in many biological and chemical processes. Computational modeling provides detailed mechanistic insights into these complex reactions, which can be difficult to probe experimentally. While specific hydride transfer models for this compound are not extensively documented, the principles can be understood from studies on related nitrogen heterocycles. nih.govrsc.org

Mechanism of Hydride Transfer: Hydride transfer can occur through various mechanisms, including a direct, one-step process or a multi-step process involving electron and proton transfers. In the context of nitrogen heterocycles, computational studies often explore how factors like catalysts, solvents, and substrate structure influence the reaction pathway. rsc.orgnih.gov For instance, the synthesis of diverse nitrogen heterocycles has been achieved through a hydride transfer strategy, where the reaction pathway can be controlled by factors such as the choice of Brønsted acid. nih.gov

Computational Approaches: Quantum chemical calculations, particularly DFT, are used to model the entire reaction profile of a hydride transfer. This involves:

Geometry Optimization: Calculating the stable structures of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming the nature of stationary points (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies.

Energy Profile Construction: Determining the activation energies and reaction energies to map out the most favorable pathway.

Studies on the synthesis of tetrahydroquinolines have utilized a hydride transfer strategy, demonstrating how water can mediate the reaction. rsc.org Models can elucidate the key steps, such as a cascade Knoevenagel condensation/ nih.govresearchgate.net-hydride transfer/cyclization process. rsc.org Similarly, hydride abstraction from acyclic precursors can be modeled to understand the formation of acyliminium ions, which are potent electrophiles for synthesizing nitrogen heterocycles. nih.gov These computational models can investigate stereoselectivity and the geometry of key intermediates. nih.gov

The insights gained from modeling hydride transfer in systems like indoles and o-aminobenzoketones can be extrapolated to predict the potential involvement of this compound in similar reactions. nih.gov The electron-withdrawing fluorine atoms and the nucleophilic hydrazinyl group would significantly influence its reactivity as either a hydride donor or acceptor, a hypothesis that can be rigorously tested through computational modeling.

Advanced Analytical Methodologies for 2,6 Difluoro 4 Hydrazinylpyridine and Its Derivatives

Chromatographic Techniques

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. For pyridine (B92270) derivatives like 2,6-Difluoro-4-hydrazinylpyridine, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and commonly applied methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds, including pyridine derivatives. A validated Reversed-Phase HPLC (RP-HPLC) method can effectively separate the main compound from its impurities, which may include starting materials, by-products, or degradation products.

The development of a robust HPLC method involves the careful selection of a stationary phase (column), a mobile phase, and a suitable detector. For pyridine compounds, octadecyl silane (C18) columns are frequently used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol, which allows for the efficient separation of compounds with varying polarities. Ultraviolet (UV) detection is commonly employed, with the wavelength set to the absorbance maximum of the analyte to ensure high sensitivity. The method is validated for parameters such as selectivity, precision, accuracy, and linearity to ensure reliable and reproducible results. ptfarm.pl

Table 1: Illustrative HPLC Parameters for Purity Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | Octadecyl (C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

For the analysis of trace amounts of this compound and its derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govresearchgate.net This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is particularly valuable for quantifying low-concentration analytes in complex matrices. nih.govresearchgate.net

The methodology typically involves isotope dilution, where a stable isotope-labeled internal standard is added to the sample to ensure accurate quantification. nih.gov After separation on an HPLC column, the analyte is ionized, commonly using electrospray ionization (ESI), and then detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, significantly enhancing selectivity and reducing background noise. This approach enables the detection and quantification of compounds at nanogram-per-milliliter (ng/mL) levels or even lower. nih.gov

Derivatization Strategies for Enhanced Detection

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties. mdpi.comnih.gov For compounds like this compound, derivatization can enhance detection sensitivity, improve chromatographic performance, and increase the stability of the analyte during analysis. mdpi.comumn.edu This is particularly beneficial in LC-MS/MS analysis, where derivatization can introduce a readily ionizable group, leading to a significant increase in signal intensity. researchgate.net

Hydrazine-based reagents are effective for derivatizing compounds containing carbonyl groups, but they can also be used to modify other functional groups to enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). Reagents such as 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazinopyridine (HP) have been successfully used to improve the sensitivity of LC-MS/MS analyses. nih.govresearchgate.netumn.edu

HMP, for example, contains a permanently charged quaternary ammonium group. nih.govresearchgate.net When it reacts with a target molecule, this charge is transferred to the derivative, significantly improving its ionization efficiency in positive-ion ESI. This can lead to a substantial increase in sensitivity, with some studies reporting improvements of several orders of magnitude. researchgate.net The use of such hydrazine (B178648) derivatives has been shown to improve analytical sensitivity for the quantitative analysis of low-abundance compounds in complex biological samples. nih.gov

A variety of other derivatization agents are available for specific analytical needs, targeting different functional groups to enhance detection. The choice of reagent depends on the analyte's structure and the analytical technique being used.

For analytes with primary amine or hydrazine functionalities, reagents like dansyl chloride and 2,4-dinitrophenylhydrazine (DNPH) are commonly employed. mdpi.comnih.gov DNPH reacts with carbonyl compounds to form hydrazones, which are highly chromophoric and can be readily detected by UV or mass spectrometry. nih.gov Dansyl chloride reacts with primary and secondary amines, phenols, and imidazoles to produce fluorescent derivatives, which are ideal for fluorescence-based detection methods.

Other reagents, such as p-bromophenacyl bromide, have been used to alter the chromatographic behavior of highly hydrophilic compounds and significantly enhance their sensitivity in LC-MS/MS. nih.gov 2-Hydrazinoquinoline (HQ) has been developed as an effective agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones. mdpi.comnih.gov

Table 2: Comparison of Selected Derivatization Agents

| Derivatization Agent | Target Functional Group | Method of Detection | Key Advantage |

| 2-Hydrazino-1-methylpyridine (HMP) | Carbonyls | LC-MS/MS | Introduces a permanent positive charge, greatly enhancing ESI efficiency. nih.govresearchgate.net |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls | HPLC-UV, LC-MS | Forms stable, colored hydrazones. mdpi.comnih.gov |

| Dansyl Chloride | Primary/Secondary Amines, Phenols | HPLC-Fluorescence, LC-MS | Produces highly fluorescent derivatives. nih.gov |

| p-Bromophenacyl Bromide | Carboxylic Acids | LC-MS/MS | Improves chromatographic retention of polar compounds and enhances sensitivity. nih.gov |

| 2-Hydrazinoquinoline (HQ) | Carboxylic Acids, Aldehydes, Ketones | LC-MS | Allows for simultaneous analysis of multiple compound classes. mdpi.comnih.gov |

Conclusion and Future Research Directions

Summary of Key Research Areas for 2,6-Difluoro-4-hydrazinylpyridine

This compound has solidified its position as a valuable heterocyclic building block, primarily within the domain of medicinal chemistry. Its principal application lies in the synthesis of kinase inhibitors, a critical class of therapeutics for oncology. The compound's structure, featuring a pyridine (B92270) ring with two fluorine atoms and a reactive hydrazine (B178648) group, makes it a versatile synthon for constructing complex molecular architectures.

The core utility of this compound is demonstrated in its role as a precursor for various heterocyclic systems. The hydrazine moiety serves as a key functional group for cyclization reactions, enabling the formation of fused ring systems that are often the core scaffolds of potent kinase inhibitors. The presence of the difluorinated pyridine ring is not merely a structural feature but also a critical modulator of the physicochemical properties of the final compounds. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through various non-covalent interactions, and fine-tune the electronic nature of the molecule.

Unexplored Research Avenues and Potential for Innovation

Despite its established use, the full potential of this compound remains to be unlocked. Several promising research avenues could lead to significant innovations.

The exploration of this compound's utility beyond kinase inhibition is a major area of opportunity. The unique electronic properties imparted by the difluoropyridyl group could be advantageous in designing inhibitors for other enzyme classes or in the development of probes for chemical biology. The hydrazine functionality provides a convenient attachment point for diversification and library synthesis to screen against a wider range of biological targets.

Furthermore, the development of novel synthetic methodologies centered around this compound could streamline the creation of complex molecules. This includes the potential for one-pot or multicomponent reactions that leverage the reactivity of the hydrazine group in concert with the electronic nature of the difluorinated ring. Such advancements would not only accelerate the drug discovery process but also enable the synthesis of previously inaccessible chemical matter.

Another largely untapped area is the application of this compound in materials science. The electron-deficient nature of the pyridine ring, combined with the hydrogen-bonding capabilities of the hydrazine group, suggests potential for its use in the design of novel organic electronic materials, such as those for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Translational Research Prospects and Industrial Relevance

The translational prospects for this compound are significant, driven by its proven track record in the synthesis of clinically relevant molecules. Its incorporation into numerous kinase inhibitors that have progressed to preclinical and clinical studies underscores its industrial importance. The continued pursuit of novel and more effective cancer therapies ensures a sustained demand for this key intermediate from the pharmaceutical and biotechnology sectors.

The industrial relevance of this compound is further bolstered by its commercial availability. bldpharm.cominnexscientific.comchemicalbook.comchemexpress.cn The development of scalable and cost-effective synthetic routes will be crucial to meet the growing demand as its applications expand. The versatility of this compound makes it an attractive component for chemical libraries used in high-throughput screening campaigns, solidifying its role as a valuable tool for both academic and industrial research and development. As new therapeutic targets and material science applications emerge, the importance and utility of this compound are poised to grow.

常见问题

Basic: What synthetic routes are established for 2,6-Difluoro-4-hydrazinylpyridine, and what parameters critically influence yield?

Answer:

The compound is typically synthesized via nucleophilic substitution of 2,6-difluoro-4-chloropyridine with hydrazine hydrate. Key parameters include:

- Temperature: Reactions at 60–80°C minimize side reactions (e.g., over-substitution) .

- Solvent: Polar aprotic solvents like DMF enhance reactivity, while ethanol may slow kinetics due to hydrogen bonding .

- Hydrazine stoichiometry: A 2:1 molar ratio of hydrazine to substrate optimizes yield (>75%) while avoiding excess hydrazine-induced decomposition .

Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural characterization?

Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological approaches include:

- Variable-temperature NMR: Identifies tautomeric equilibria (e.g., hydrazine-imine shifts) by observing signal coalescence at elevated temperatures .

- DFT calculations: Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate dominant tautomers .

- Powder XRD: Resolves discrepancies between single-crystal and solution-phase structures by analyzing bulk crystallinity .

Triangulating these methods ensures robust structural assignments .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity >98% is typical for research-grade material .

- Mass spectrometry (ESI+): Confirm molecular ion [M+H]⁺ at m/z 175.1 and absence of chlorinated byproducts (e.g., residual 4-chloro precursor at m/z 149.5) .

- Elemental analysis: Acceptable C/H/N deviation ≤0.3% from theoretical values (C₅H₆F₂N₃) .

Advanced: What strategies mitigate decomposition of this compound under varying storage conditions?

Answer:

Decomposition pathways (hydrolysis, oxidation) are influenced by:

- Moisture: Store under inert atmosphere (argon) with molecular sieves to suppress hydrolysis of the hydrazine group .

- Temperature: Long-term stability is achieved at –20°C; room-temperature storage in amber vials reduces photolytic degradation .

- Additives: Stabilize with 1% (w/w) ascorbic acid to inhibit radical-mediated oxidation .

Accelerated stability studies (40°C/75% RH for 4 weeks) can model shelf-life using HPLC monitoring .

Basic: How do fluorine substituents electronically influence the hydrazine group’s reactivity?

Answer:

The ortho-fluorine atoms exert strong electron-withdrawing effects via σ-withdrawal, which:

- Increase hydrazine nucleophilicity: Enhanced lone-pair availability due to decreased conjugation with the pyridine ring .

- Modulate acidity: The N–H bond of the hydrazine group becomes more acidic (predicted pKa ~8.2 vs. ~10.5 in non-fluorinated analogs), facilitating deprotonation in cross-coupling reactions .

Advanced: What computational methods predict reactivity in nucleophilic substitution reactions?

Answer:

- Reactivity descriptors: Calculate Fukui indices (f⁻) to identify electrophilic sites. For 2,6-difluoro-4-chloropyridine, the C4 position shows highest f⁻, aligning with observed substitution patterns .

- Transition state modeling (TS): Use M06-2X/def2-TZVP to model activation barriers for hydrazine attack. Solvent effects (SMD model) improve correlation with experimental kinetics .

- Molecular dynamics (MD): Simulate solvent-solute interactions to optimize reaction media (e.g., DMF vs. THF) .

Basic: What spectroscopic benchmarks confirm successful synthesis?

Answer:

- ¹⁹F NMR: Two distinct signals at δ –112 ppm (C2-F) and –118 ppm (C6-F) .

- ¹H NMR: Hydrazine NH₂ protons appear as a broad singlet (δ 4.8–5.2 ppm), exchangeable with D₂O .

- IR: N–H stretches at 3300–3400 cm⁻¹ and C–F vibrations near 1200 cm⁻¹ .

Advanced: How can researchers address discrepancies in reported biological activity across studies?

Answer:

- Dose-response reevaluation: Test compound purity via LC-MS and confirm activity in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

- Metabolite profiling: Identify degradation products (e.g., hydrazine cleavage) that may contribute to off-target effects .

- Structural analogs: Compare activity of this compound with its non-fluorinated counterpart to isolate electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.